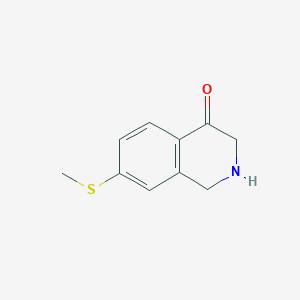
1-(5-Oxo-2,5-dihydrofuran-2-yl)pyrimidine-2,4(1h,3h)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Oxo-2,5-dihydrofuran-2-yl)pyrimidine-2,4(1h,3h)-dione is a heterocyclic compound that features both furan and pyrimidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(5-Oxo-2,5-dihydrofuran-2-yl)pyrimidine-2,4(1h,3h)-dione can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of a furan derivative with a pyrimidine precursor under acidic or basic conditions to form the desired heterocyclic structure.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Oxo-2,5-dihydrofuran-2-yl)pyrimidine-2,4(1h,3h)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Aplicaciones Científicas De Investigación
1-(5-Oxo-2,5-dihydrofuran-2-yl)pyrimidine-2,4(1h,3h)-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Researchers investigate its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(5-Oxo-2,5-dihydrofuran-2-yl)pyrimidine-2,4(1h,3h)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to specific receptors to elicit a cellular response.
Similar Compounds:
This compound: can be compared with other heterocyclic compounds such as:
Uniqueness: The uniqueness of this compound lies in its combined furan and pyrimidine structure, which imparts distinct chemical and biological properties
Propiedades
| 41473-41-0 | |
Fórmula molecular |
C8H6N2O4 |
Peso molecular |
194.14 g/mol |
Nombre IUPAC |
1-(5-oxo-2H-furan-2-yl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H6N2O4/c11-5-3-4-10(8(13)9-5)6-1-2-7(12)14-6/h1-4,6H,(H,9,11,13) |
Clave InChI |
MPQWBCZDNGLEMW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)OC1N2C=CC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Furan, tetrahydro-2-[(1R)-1-iodo-3-phenylpropyl]-, (2R)-](/img/structure/B12906191.png)







